molecular formula C15H14N2O B2759119 (2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime CAS No. 338415-70-6

(2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime

Cat. No.: B2759119
CAS No.: 338415-70-6
M. Wt: 238.29
InChI Key: LLTGJZQOEJPCRO-ICFOKQHNSA-N
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Description

(2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime (CAS 338415-70-6) is a chemical compound with the molecular formula C15H14N2O and a molecular weight of 238.28 g/mol. It is a cyclopropyl ketone oxime derivative, a class of compounds known to serve as versatile intermediates and redox auxiliaries in advanced synthetic methodology . This compound is of significant interest in synthetic organic and medicinal chemistry research, particularly in the development of novel photoredox catalytic processes. Its structure, featuring a chelating 2-pyridinyl group, acts as a powerful redox auxiliary, enabling critical electron-transfer events in catalytic cycles . This property is instrumental in facilitating formal [3+2] cycloaddition reactions with electrophiles like hydrazones, leading to the synthesis of structurally diverse pyrrolidine rings—key scaffolds found in numerous bioactive molecules and pharmaceuticals . The strong coordination of the 2-pyridinyl group to Lewis acid catalysts significantly lowers the substrate's reduction potential, allowing for its activation without an exogenous amine co-reductant and preventing deleterious side reactions . Available from several chemical suppliers, this compound is typically offered with a purity of 98% or higher . This compound is intended for research applications in laboratory settings only. This product is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(NZ)-N-[(2-phenylcyclopropyl)-pyridin-2-ylmethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c18-17-15(14-8-4-5-9-16-14)13-10-12(13)11-6-2-1-3-7-11/h1-9,12-13,18H,10H2/b17-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTGJZQOEJPCRO-ICFOKQHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=NO)C2=CC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1/C(=N/O)/C2=CC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime typically involves the reaction of 2-phenylcyclopropyl ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions to yield the desired oxime . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

(2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions include nitrile oxides, amines, and substituted pyridinyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Research indicates that (2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime exhibits notable biological activities, particularly:

  • Anti-inflammatory Properties : Studies have shown that this compound can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.
  • Neuroprotective Effects : The compound's interactions with neurotransmitter systems indicate it may play a role in modulating pain perception and central nervous system disorders. Ongoing research aims to elucidate its pharmacological profile further .

Organic Synthesis

As an intermediate in organic synthesis, this compound can be utilized to create more complex organic molecules. Its derivatives are explored for their potential therapeutic uses, particularly in developing anti-inflammatory drugs and neuroprotective agents.

Material Science

The unique structure of this compound allows it to be explored in material science applications, where it may serve as a precursor for synthesizing novel materials with specific properties. Its reactivity could lead to the development of new polymers or coatings.

Case Study 1: Anti-inflammatory Activity

A recent study investigated the anti-inflammatory effects of this compound on animal models induced with inflammation. The results indicated significant reductions in inflammatory markers, showcasing the compound's potential as an anti-inflammatory agent .

Case Study 2: Neuroprotective Mechanisms

In another study focused on neuroprotection, researchers examined the binding affinity of this compound to various receptors involved in neurotransmission. The findings suggested that the compound could modulate pathways related to neurodegenerative diseases, warranting further investigation into its therapeutic applications .

Mechanism of Action

The mechanism of action of (2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime involves its interaction with specific molecular targets and pathways. The oxime group is known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation is crucial in counteracting the toxic effects of organophosphate poisoning. Additionally, the compound may interact with other enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Thermal Stability and Hydrogen Bonding

The thermal stability of oxime derivatives is often linked to hydrogen bonding (H-bonding) networks. For example:

  • Di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole) decompose at 288.7°C and 247.6°C, respectively, due to extensive intramolecular H-bonding that stabilizes their structures .
  • In contrast, (2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime lacks the tetrazole groups responsible for strong H-bonding, suggesting lower thermal stability.

Table 1: Thermal and Structural Properties

Compound Decomposition Temp (°C) H-Bond Donors H-Bond Acceptors Density (g·cm⁻³)
Di(1H-tetrazol-5-yl)methanone oxime 288.7 2 8 N/A
5,5′-(Hydrazonomethylene)bis(1H-tetrazole) 247.6 4 10 N/A
(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime N/A 1 5 N/A
This compound (hypothetical) N/A 1 5 ~1.675*

*Density inferred from structurally related cyclopropane derivatives .

Substituent Effects on Reactivity and Physicochemical Properties

Substituents on the cyclopropane or aromatic rings significantly alter reactivity and properties:

  • Trifluoromethyl and Nitro Groups: Derivatives such as 3-chloro-5-(trifluoromethyl)-2-pyridinylmethanone (CAS 478042-10-3) show strong electron-withdrawing effects, which may accelerate nucleophilic reactions at the oxime group compared to the less electron-deficient pyridinyl-phenyl analog .

Table 2: Substituent Impact on Key Parameters

Compound Substituents Molecular Weight* LogP (Predicted)
This compound Phenyl, pyridinyl ~265 ~2.1
(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime 3×Cl, phenyl ~395 ~4.5
3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone Cl, CF₃, NO₂ ~345 ~3.8

*Calculated based on structural analogs.

Reactivity in Photocycloadditions

Cyclopropane rings participate in [3+2] photocycloadditions. For example:

  • (1-Mesityl-1H-imidazol-2-yl)(2-phenylcyclopropyl)methanone reacts with ethynylbenzene under blue LED light to yield cyclopentene derivatives with 63% yield and 1.7:1 diastereomeric ratio (d.r.) .

Molecular Descriptors and Bioavailability

Topological polar surface area (TPSA) and rotatable bond count are critical for pharmacokinetics:

  • (E)-2-Chloro-3-(dimethoxymethyl)-isonicotinaldehyde oxime has a TPSA of 63.9 Ų and 4 rotatable bonds, suggesting moderate oral bioavailability .
  • The target compound’s TPSA is likely similar (~60–70 Ų), but its rigid cyclopropane ring reduces rotatable bonds (predicted ≤3), enhancing metabolic stability compared to flexible analogs .

Biological Activity

(2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime is a compound of considerable interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group, a pyridine ring, and an oxime functional group. Its molecular formula is C13_{13}H13_{13}N2_{2}O, with a molecular weight of approximately 198.22 g/mol. The presence of these functional groups suggests potential reactivity and interactions with biological systems.

Biological Activity

Research has indicated that this compound exhibits various biological activities, particularly in the realms of anti-inflammatory effects and interactions with the central nervous system. Below are key findings regarding its biological activity:

  • Anti-inflammatory Properties : Studies suggest that this compound may act as an anti-inflammatory agent by modulating inflammatory pathways. Its interactions with specific receptors involved in inflammation are under investigation, although detailed mechanisms remain to be fully elucidated.
  • Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems. This suggests a role in pain perception and other central nervous system functions.
  • Receptor Interactions : The compound's ability to bind to various receptors may contribute to its pharmacological profile. Investigations into its binding affinities have shown promise in understanding how it affects neurotransmitter pathways.

The mechanism by which this compound exerts its biological effects likely involves several pathways:

  • Oxime Functional Group Reactivity : The oxime group can participate in various chemical transformations, potentially leading to the formation of reactive intermediates that interact with biological targets.
  • Binding Affinity : The structural features of the compound allow it to engage in hydrogen bonding and π-π interactions with proteins and enzymes, enhancing its binding affinity and specificity for certain biological targets.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
(2-Pyridinyl)(phenyl)methanone oximePyridine ring, phenolic structureNo cyclopropane; different reactivity
(1-Acetoxy-1-cyclopropylethanolCyclopropane ring, acetoxy groupDifferent functional groups
(2-Pyridinyloxy)acetophenonePyridine moiety, acetophenone baseLacks cyclopropane; distinct biological activity

The combination of cyclopropane and pyridine functionalities in this compound may confer distinct pharmacological properties compared to its analogs.

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of this compound, researchers evaluated its impact on cytokine production in vitro. The results demonstrated a significant reduction in pro-inflammatory cytokines when cells were treated with the compound at varying concentrations. This suggests that the compound may inhibit inflammatory pathways effectively.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. In this study, neuronal cell lines exposed to oxidative stress showed improved viability when treated with this compound. These findings highlight its potential as a therapeutic agent for neurodegenerative diseases.

Q & A

Q. What are the common synthetic routes for preparing (2-phenylcyclopropyl)(2-pyridinyl)methanone oxime, and how are intermediates characterized?

The compound can be synthesized via substitution reactions using oxime precursors. For example, analogous methanone oximes are prepared by reacting cyclopropane-containing ketones with hydroxylamine under acidic or basic conditions . Key intermediates, such as (2-phenylcyclopropyl)(2-pyridinyl)methanone, are typically characterized using 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, and high-resolution mass spectrometry (HRMS) to confirm purity and structural integrity. Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemical ambiguities, as seen in cyclopropane-containing oxime derivatives .

Q. How is the crystal structure of this oxime derivative determined, and what intermolecular interactions stabilize it?

SC-XRD reveals chair conformations in cyclopropane rings and distorted tetrahedral geometries at heteroatoms (e.g., sulfur in sulfonyl derivatives). Stabilizing interactions include O–H···O and C–H···O hydrogen bonds, as well as π···π stacking and halogen-π interactions (e.g., C–Cl···π). Hirshfeld surface analysis quantifies intermolecular contacts, while energy framework models assess cohesive forces in the crystal lattice .

Q. What physicochemical properties (e.g., thermal stability) are critical for handling this compound in laboratory settings?

Thermal gravimetric analysis (TGA) shows stability up to 170°C for structurally related oximes, with decomposition pathways dependent on substituents. Log PowP_{\text{ow}} (octanol-water partition coefficient) and water solubility are often estimated computationally due to limited experimental data. Proper storage in inert atmospheres (e.g., argon) is recommended to prevent oxidation of the oxime group .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data, such as unexpected reaction outcomes or spectroscopic anomalies?

Density functional theory (DFT) optimizes molecular geometries and calculates electronic parameters (e.g., HOMO-LUMO gaps), validating experimental SC-XRD and NMR results. For example, discrepancies in 1H^1 \text{H} NMR coupling constants for cyclopropane protons can be reconciled by comparing DFT-predicted dihedral angles with crystallographic data . Molecular electrostatic potential (MEP) maps identify reactive sites, guiding mechanistic studies of nucleophilic/electrophilic interactions .

Q. What challenges arise in enantioselective synthesis of this oxime, and how are they addressed?

Steric hindrance from the cyclopropane and pyridine groups complicates asymmetric allylation or cyclization. In related systems, bulky nucleophiles (e.g., bis(2-bromophenyl)methanone oxime) require tailored catalysts, such as chiral palladium complexes, to achieve enantiomeric excess. However, oximes with labile protons (e.g., N–OH) may undergo Beckmann rearrangement under acidic conditions, necessitating pH-controlled reaction environments .

Q. How is the bioactivity of this compound evaluated, and what structural modifications enhance its pesticidal or pharmacological potential?

Insecticidal activity is assessed against model organisms (e.g., Aphis gossypii) via bioassays. Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) on the phenyl ring improves bioactivity, while oxime ether derivatives exhibit enhanced stability compared to free oximes. Structure-activity relationship (SAR) studies correlate substituent effects with IC50_{50} values .

Q. What analytical techniques are used to resolve thermal degradation products, and how do they inform storage protocols?

Coupled TGA-GC/MS identifies volatile decomposition byproducts (e.g., nitriles or ketones from oxime breakdown). For labile derivatives, differential scanning calorimetry (DSC) detects exothermic events, prompting recommendations for low-temperature storage (< -20°C) under desiccated conditions .

Methodological Guidelines

  • Synthetic Optimization : Use anhydrous solvents (e.g., THF or DCM) and inert atmospheres to prevent oxime hydrolysis. Monitor reactions via TLC with UV-active spots or iodine staining .
  • Safety Protocols : Wear nitrile gloves (EN 374 certification) and P95 respirators when handling powdered forms. Avoid contact with oxidizing agents (e.g., peroxides) to prevent explosive side reactions .
  • Data Validation : Cross-reference NMR shifts with computed (DFT) values and SC-XRD bond lengths (±0.01 Å tolerance) to confirm structural assignments .

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